molecular formula C13H12N2O2 B1268957 N-benzyl-3-nitroaniline CAS No. 33334-94-0

N-benzyl-3-nitroaniline

Cat. No. B1268957
CAS RN: 33334-94-0
M. Wt: 228.25 g/mol
InChI Key: OVZNWAWUJPSLHM-UHFFFAOYSA-N
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Description

N-benzyl-3-nitroaniline is an organic compound known for its application in the synthesis of nonlinear optical materials due to its promising structural and electronic characteristics. It's part of a broader class of nitroaniline derivatives that have been extensively studied for their electron donor and acceptor properties, contributing to their utility in various chemical and material science applications.

Synthesis Analysis

The synthesis of N-benzyl-3-nitroaniline and related compounds typically involves the reaction of benzyl chloride with nitroaniline derivatives under specific conditions. For instance, the synthesis of N-benzyl-2-methyl-4-nitroaniline (BNA), a compound closely related to N-benzyl-3-nitroaniline, was achieved through a reaction using benzyl chloride and 2-methyl-4-nitroaniline, followed by purification steps including column chromatography and recrystallization (Kalaivanan & Srinivasan, 2017).

Molecular Structure Analysis

The molecular structure of nitro-substituted N-methyl-N-nitroanilines, which shares similarities with N-benzyl-3-nitroaniline, has been explored through spectral, electrooptical, and quantum-chemical methods, revealing insights into the electronic structures and conformations of these compounds. Studies have shown that the N-nitroamino group in such molecules is almost planar, with specific bond lengths and angles indicating a lack of conjugation between the nitro group and the aromatic ring, which impacts their electronic properties (Prezhdo et al., 2006).

Chemical Reactions and Properties

N-benzyl-3-nitroaniline participates in various chemical reactions characteristic of nitroaniline derivatives. For instance, its reactivity has been explored in the context of forming charge transfer complexes and undergoing electrophilic substitution reactions. The study of N-benzyl-3-nitroaniline's growth, structural, optical, and thermal properties reveals its potential in nonlinear optical applications due to its favorable electronic structure and stability up to certain temperatures (Sathishkumar et al., 2021).

Scientific Research Applications

Nonlinear Optics

  • Summary of the Application : N-benzyl-3-nitroaniline (NB3N) is used in the manufacture of nonlinear optical (NLO) and optoelectronic devices . Its application in this field is due to its high nonlinear optical behavior .
  • Methods of Application or Experimental Procedures : NB3N crystals are developed using 3-nitroaniline and benzaldehyde . The crystals are grown through an aqueous solution using a low temperature solution growth technique . A single-crystal XRD analysis is used to predict the crystallographic properties of the developed NB3N crystals .
  • Results or Outcomes : The use of NB3N in NLO and optoelectronic devices is due to its intra-molecular charge transfer and high transmittance . The developed NB3N crystals have basic cell parameters that are determined through single-crystal XRD analysis .

Dielectric Studies

  • Summary of the Application : NB3N has been studied for its dielectric properties . The relative dielectric constant changes with frequency .
  • Methods of Application or Experimental Procedures : Thermo gravimetric and differential thermal analysis measurements were used to determine the crystal’s moisturing toughness up to 282.87 °C .
  • Results or Outcomes : The relative dielectric constant changes with frequency .

Second-order Non-centrosymmetric Nonlinear Optical Properties

  • Summary of the Application : NB3N single crystals have second-order non-centrosymmetric nonlinear optical (NLO) properties .
  • Methods of Application or Experimental Procedures : NB3N single crystals are developed by slow evaporation solution growth synthesis method . A single-crystal XRD analysis is used to predict the crystallographic properties of developed NB3N crystals .
  • Results or Outcomes : The SHG efficiency of the NB3N material is about 2.5 times greater than that of the KDP material . So synthesized NB3N single crystals were highly NLO material .

Solvent for Low-Temperature Solution Growth Method

  • Summary of the Application : BNA’s solubility and crystal structure make it an excellent solvent for the low-temperature solution growth method used to create single crystals of BNA with orthorhombic structure .
  • Methods of Application or Experimental Procedures : Single crystals of BNA are created using a low-temperature solution growth method .
  • Results or Outcomes : This particular solvent created a favorable solute–solvent environment at the progressing crystal–solution interface which improved the overall quality of the BNA single crystals and resulted in the significant enhancement in the THz efficiencies .

Synthesis of New Types of Nonlinear NLO Materials

  • Summary of the Application : NB3N is used in the synthesis of new types of nonlinear NLO materials with superior properties . These materials have wide application areas, including optics, optoelectronics, light processing, laser switching, pharmaceuticals, color displays, and display frequencies .
  • Methods of Application or Experimental Procedures : NB3N is developed using 3-nitroaniline and benzaldehyde . The compound nitroaniline and its derivatives having donor–acceptor π conjugation, due to the electron donating and accepting amine and nitro groups are present within the compound .
  • Results or Outcomes : The intra-molecular charge transfer interaction was presented in the nitroaniline compounds, that expressed high nonlinear optical behavior . NB3N compound contains strong inter- and intra-molecular interactions .

Manufacture of NLO and Optoelectronic Devices

  • Summary of the Application : NB3N crystals have been incorporated into the manufacture of NLO and optoelectronic devices .
  • Methods of Application or Experimental Procedures : The synthesized material was 79% transmittance and its cut-off wavelength was 244 nm .
  • Results or Outcomes : The synthesized NB3N crystal belongs to the monoclinic crystal system with P2 1 space group . The SHG efficiency of the NB3N material is about 2.5 times greater than that of the KDP material .

Making Medicines, Cutting Fluids and Chemicals Called Benzotriazoles

  • Summary of the Application : NB3N is used to make medicines, cutting fluids and chemicals called benzotriazoles .

Safety And Hazards

N-Benzyl-3-nitroaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It also has specific target organ toxicity with repeated exposure .

Future Directions

N-Benzyl-3-nitroaniline shows promise for use in optoelectronic materials . It can be employed for optoelectronic polarization control and frequency conversion , as well as in solid lasers and electro-optic technology .

properties

IUPAC Name

N-benzyl-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-15(17)13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZNWAWUJPSLHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350550
Record name N-benzyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-nitroaniline

CAS RN

33334-94-0
Record name N-benzyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The general procedure under argon was followed using copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (425 mg, 2.00 mmol), benzylamine (109 μL, 1.00 mmol), 3-iodonitrobenzene (349 mg, 1.40 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL). Column chromatography using a solvent mixture (hexane/ethyl acetate=5/1, Rf=0.4) afforded N-(3-nitrophenyl)benzylamine (164 mg, 72% isolated yield) as orange solid. The spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity. See Leardini, R.; Nanni, D.; Tundo, A.; Zanardi, G.; Ruggieri, F. J. Org. Chem. 1992, 57, 1842-1848.
Name
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
109 μL
Type
reactant
Reaction Step Two
Quantity
349 mg
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Quantity
10 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
G Sathishkumar, K Sambathkumar… - Journal of Materials …, 2021 - Springer
… The non-linear optical material N-Benzyl-3-nitroaniline was synthesized and grown through an aqueous solution using a low temperature solution growth technique. This conforming …
Number of citations: 2 link.springer.com
CS Juliet Brintha, SE Joema, P Reena… - Journal of Materials …, 2023 - Springer
… In the present work, we concentrate to develop nitroaniline base single-crystal N-benzyl-3-nitroaniline (NB3N). NB3N is developed using 3-nitroaniline and benzaldehyde. …
Number of citations: 0 link.springer.com
V Stilinović, T Portada - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
The molecule of the title compound, C13H12N2O2, has a bent conformation with a torsion angle about the central C—N bond of 72.55 (19). In the crystal, the molecules are connected …
Number of citations: 5 scripts.iucr.org
M Đaković, T Portada, T Klačić - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
… The same hydrogen bonding pattern is also found in N-benzyl-3-nitroaniline (Stilinović & Portada, 2011) what leads to the conclusion that the methyl substituent in p-position to the …
Number of citations: 2 scripts.iucr.org
D Kumar, DN Kommi, R Chebolu, SK Garg, R Kumar… - RSC …, 2013 - pubs.rsc.org
… The benzylic protons in N-benzyl-4-nitroaniline and N-benzyl-3-nitroaniline appear at δ 4.43 and 4.39, respectively. The benzyl protons of the reductive alkylation product obtained from …
Number of citations: 43 pubs.rsc.org
MM Joseph, DE Jacob - 2004 - nopr.niscpr.res.in
… Ib produced N-benzyl-3nitroaniline (73%), 3-nitroaniline (14%) with small amounts of intractable substance. Ic produced Nbenzyl-4-nitroaniline (14%), benzyl alcohol (8 1%) and 4-…
Number of citations: 8 nopr.niscpr.res.in
MJT Young - 1988 - search.proquest.com
… Conspicuous by its absence was any trace of the insertion product N-benzyl-3-nitroaniline 17, the desired product in a PAL experiment. At -76C, the yield of 19 increased to 554%. …
Number of citations: 2 search.proquest.com
S Soundararajan - 1990 - search.proquest.com
… The insertion product, N-benzyl-3-nitroaniline 5, the desirable product in a PAL experiment, was not formed at room temperature. Lowering the temperature to 197K increased the yield …
Number of citations: 3 search.proquest.com
N Baus Topić, D Cinčić - Crystal Growth & Design, 2023 - ACS Publications
In this study, we investigate the halogen bond donor potential of two novel halogen bond donors, peripherally perhalogenated imines derived from 2,3,5,6-tetrafluoro-4-iodoanilline, and …
Number of citations: 1 pubs.acs.org
M Lamani, RS Guralamata, KR Prabhu - Chemical communications, 2012 - pubs.rsc.org
An efficient aerobic reduction of olefins, internal as well as terminal, is developed using guanidine as an organocatalyst. A remarkable chemoselectivity in reduction has been …
Number of citations: 39 pubs.rsc.org

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